molecular formula C20H18N4OS B2683748 3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941890-13-7

3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2683748
CAS RN: 941890-13-7
M. Wt: 362.45
InChI Key: ZNZLGCZKJYSNAB-UHFFFAOYSA-N
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Description

“3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves selective and stepwise functionalization of the pyridazine scaffold . The specific synthesis process of “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “this compound”, has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as [1,2,4]triazolo[4,3-b]pyridazine derivatives, exhibit significant importance in medicinal chemistry due to their diverse pharmaceutical applications. A study elucidated the synthesis of a compound closely related to 3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, revealing its potential in drug development. The compound was synthesized through a series of reactions involving 2-(4-chloro-3 methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine, followed by further chemical modifications. The structure of the synthesized compound was confirmed through various spectroscopic techniques and X-ray diffraction, providing insight into its molecular configuration and potential reactivity. This research highlights the relevance of pyridazine analogs in the development of new pharmaceutical agents, underscoring the versatility of heterocyclic compounds in medicinal chemistry (Sallam et al., 2021).

Synthetic Routes to Heterocyclic Compounds

Another study focused on the synthesis of various heterocyclic compounds from 3-hydrazinopyridazine, demonstrating the chemical versatility of pyridazine derivatives. This work provides a foundational understanding of the chemical reactions that can be used to create a wide array of compounds, including those similar to this compound. The ability to generate different heterocycles from a common precursor underlines the significance of pyridazine derivatives in synthetic chemistry and drug design, offering pathways to novel compounds with potential therapeutic applications (Deeb et al., 2005).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves the inhibition of bromodomains . Bromodomains, such as those found in BRD4, recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

The future directions for research on [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine”, involve the development of BRD4 inhibitors against various diseases . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .

properties

IUPAC Name

3-benzylsulfanyl-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-2-25-17-10-8-16(9-11-17)18-12-13-19-21-22-20(24(19)23-18)26-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLGCZKJYSNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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